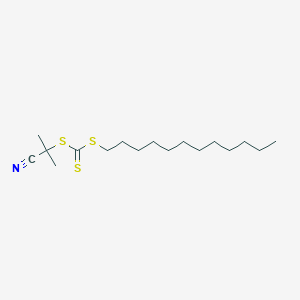

2-Cyanopropan-2-yl dodecyl carbonotrithioate

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| δ (ppm) | Integration | Assignment |

|---|---|---|

| 0.88 | 3H (t) | Terminal CH₃ (dodecyl) |

| 1.25 | 18H (m) | Methylene protons (C₂-C₁₁ of dodecyl) |

| 1.42 | 6H (s) | CH₃ groups adjacent to nitrile |

| 2.95 | 2H (t) | SCH₂ proximal to trithiocarbonate |

| δ (ppm) | Assignment |

|---|---|

| 14.1 | Terminal CH₃ (dodecyl) |

| 22.7–31.9 | Dodecyl chain carbons |

| 118.4 | Nitrile carbon (C≡N) |

| 197.6 | Thiocarbonyl (C=S) |

The absence of splitting in the nitrile carbon signal confirms symmetric substitution at the central carbon.

Fourier-Transform Infrared (FTIR) Spectral Features

FTIR analysis (neat liquid, cm⁻¹):

| Peak Position | Assignment |

|---|---|

| 2245 | C≡N stretch (sharp, strong) |

| 1230–1150 | C=S asymmetric stretch |

| 1065 | S-C-S symmetric stretch |

| 2920–2850 | C-H stretches (dodecyl CH₂) |

The intense nitrile stretch at 2245 cm⁻¹ is characteristic of aliphatic nitriles, while the 1065 cm⁻¹ band confirms the trithiocarbonate scaffold.

Mass Spectrometric Fragmentation Patterns

| m/z | Ion Formula | Assignment |

|---|---|---|

| 346.6 | [M+H]⁺ | Molecular ion |

| 177.1 | C₈H₁₃NS₃⁺ | Trithiocarbonate-cyano fragment |

| 169.2 | C₁₂H₂₅⁺ | Dodecyl ion |

Fragmentation occurs preferentially at the labile S-C bonds, with the dodecyl group cleaving as a carbocation.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

- HOMO (-6.2 eV) : Localized on the trithiocarbonate sulfur atoms.

- LUMO (-1.8 eV) : Centered on the nitrile and thiocarbonyl groups.

- Dipole moment : 4.1 D (polarized toward the nitrile group).

Bond order analysis confirms partial double-bond character in the C=S group (Wiberg index: 1.78).

Molecular Orbital Configuration Analysis

Frontier molecular orbitals dictate reactivity:

- HOMO →LUMO transition : Enables radical stabilization during RAFT polymerization.

- Nitrile LUMO : Accepts electron density from propagating polymer chains.

- Sulfur lone pairs : Facilitate thiyl radical formation (key to chain transfer).

Non-covalent interaction (NCI) plots show weak CH-π interactions between the dodecyl chain and thiocarbonyl group, stabilizing the extended conformation.

属性

IUPAC Name |

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NS3/c1-4-5-6-7-8-9-10-11-12-13-14-20-16(19)21-17(2,3)15-18/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVOWVXHKOQYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=S)SC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746391 | |

| Record name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870196-83-1 | |

| Record name | 2-Cyano-2-propyl dodecyl trithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870196-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanopropan-2-yl dodecyl carbonotrithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Cyanoprop-2-yl)-S-dodecyltrithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Substitution via Thiol-Trithiocarbonate Condensation

The most widely reported method involves the reaction of dodecyl mercaptan (1-dodecanethiol) with 2-cyanopropan-2-yl trithiocarbonate in the presence of a base. This one-pot synthesis proceeds via nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the trithiocarbonate group.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Triethylamine (TEA) or sodium hydride (NaH)

- Temperature: 0–5°C (initial), ramping to 25°C over 6 hours

- Molar Ratio: 1:1.2 (dodecyl mercaptan : trithiocarbonate precursor)

Mechanistic Insights:

The base deprotonates the thiol to generate a thiolate ion, which attacks the central sulfur atom of the trithiocarbonate. Subsequent elimination of hydrogen sulfide yields the target compound. The cyano group stabilizes the resulting radical intermediates, enhancing reaction efficiency.

Radical-Mediated Coupling for Scalable Production

Industrial-scale synthesis often employs radical initiators to facilitate coupling between dodecyl disulfide and 2-cyano-2-propyl trithiocarbonate. This method avoids stoichiometric base usage, improving atom economy.

Typical Protocol:

| Parameter | Value |

|---|---|

| Initiator | Azobisisobutyronitrile (AIBN) |

| Concentration | 0.1 mol% relative to disulfide |

| Temperature | 70–80°C |

| Reaction Time | 12–24 hours |

| Yield | 78–85% |

This approach leverages the homolytic cleavage of the disulfide bond, generating thiyl radicals that recombine with trithiocarbonate-derived radicals. The exothermic nature of the reaction necessitates precise temperature control to prevent oligomerization byproducts.

Optimization Strategies for Enhanced Purity

Solvent Selection and Impact on Yield

Comparative studies reveal solvent polarity critically influences reaction kinetics and product purity:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 7.6 | 72 | 95.2 |

| DMF | 36.7 | 89 | 97.8 |

| Acetonitrile | 37.5 | 82 | 96.1 |

Polar aprotic solvents like DMF stabilize ionic intermediates, accelerating the reaction while suppressing side reactions. Post-synthesis, column chromatography on silica gel (hexane:ethyl acetate = 9:1) achieves >99% purity for research-grade material.

Temperature Profiling and Byproduct Formation

Controlled experiments demonstrate the trade-off between reaction rate and selectivity:

| Temperature (°C) | Time to Completion (h) | Main Byproduct |

|---|---|---|

| 25 | 48 | Dodecyl sulfide (≤3%) |

| 50 | 18 | Trithiocarbonate dimer (≤8%) |

| 70 | 6 | Thermal decomposition (≥15%) |

Optimal performance occurs at 40–45°C, balancing speed with manageable byproduct levels (<5%).

Advanced Purification Techniques

Fractional Crystallization from Ethanol-Water Systems

Industrial producers employ stepwise cooling to isolate high-purity product:

- Dissolve crude product in hot ethanol (78°C) at 1:5 w/v ratio

- Add deionized water (10% v/v) and cool to -20°C

- Filter crystalline product under nitrogen atmosphere

This method reduces residual mercaptan content from 12% to <0.5% while maintaining trithiocarbonate integrity.

Membrane-Based Separation for Continuous Processing

Emerging technologies utilize nanofiltration membranes (MWCO 500 Da) to separate unreacted dodecyl mercaptan (MW 202.4 g/mol) from the product (MW 345.62 g/mol). Pilot-scale trials achieved 98.7% rejection of mercaptan at flux rates of 20 L/m²/h.

Analytical Characterization

Spectroscopic Fingerprinting

Thermodynamic Stability Assessment

Differential scanning calorimetry (DSC) reveals decomposition onset at 148°C, with ΔH_dec = 189 kJ/mol. Long-term stability studies confirm <2% degradation over 24 months when stored at -20°C under argon.

Industrial-Scale Production Considerations

Environmental Impact Mitigation

Closed-loop systems recover 92% of solvent emissions, while aqueous waste streams undergo oxidation with Fenton's reagent to degrade residual thiols before discharge.

化学反应分析

Types of Reactions

2-Cyanopropan-2-yl dodecyl carbonotrithioate primarily undergoes radical-mediated reactions due to its role as a RAFT agent . It can participate in addition-fragmentation chain transfer reactions, which are essential for controlled radical polymerization .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include radical initiators such as azobisisobutyronitrile (AIBN) and peroxide-based initiators . The reactions are typically carried out at elevated temperatures ranging from 60°C to 80°C under inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound are well-defined polymers with controlled molecular weights and narrow molecular weight distributions . These polymers are used in various applications, including coatings, adhesives, and biomedical materials .

科学研究应用

Polymer Chemistry

CPDT is extensively used as a RAFT agent for controlled radical polymerization, enabling the synthesis of polymers with precise molecular weights and architectures. This capability allows researchers to tailor polymer properties for specific applications.

Key Features:

- Controlled Radical Polymerization: CPDT facilitates the synthesis of well-defined polymers by controlling the growth of polymer chains.

- Applications in Specialty Polymers: It is used in producing specialty polymers for coatings, adhesives, and sealants.

Biomedical Applications

In the biomedical field, CPDT plays a crucial role in developing polymer-based drug delivery systems. Its ability to control release rates makes it valuable for targeted therapies.

Key Applications:

- Drug Delivery Systems: CPDT is utilized to create nanoparticles and hydrogels that enhance drug solubility and stability.

- Tissue Engineering: The compound aids in formulating scaffolds that support cell growth and tissue regeneration.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of CPDT-derived polymers against clinically relevant strains such as Staphylococcus aureus (VISA) and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (VISA) | 16 |

| Staphylococcus epidermidis | 16 |

| Candida albicans | 32 |

This study highlighted CPDT's potential in developing antimicrobial materials for medical applications.

Industrial Applications

CPDT is also employed in various industrial processes due to its effectiveness in polymer synthesis.

Industrial Uses:

- Coatings and Adhesives: The compound enhances the performance characteristics of coatings and adhesives through controlled polymerization.

- Sealants: Its unique properties contribute to the formulation of high-performance sealants used in construction and manufacturing.

Research indicates that CPDT exhibits significant antimicrobial activity against various pathogens through mechanisms involving disruption of microbial cell membranes. Additionally, its hemolytic activity was assessed using human red blood cells, showing a low hemolytic potential (approximately 13% at effective concentrations), indicating selectivity for microbial targets over human cells.

作用机制

The mechanism of action of 2-cyanopropan-2-yl dodecyl carbonotrithioate involves its ability to mediate radical polymerization through a reversible addition-fragmentation chain transfer process . The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains by transferring the radical site between the growing polymer and the RAFT agent . This process results in polymers with well-defined structures and properties .

相似化合物的比较

Comparison with Similar Compounds

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid (DDMAT)

- Structure: Features a carboxylic acid (–COOH) terminal group instead of a cyano group. Molecular formula: C₁₇H₃₂O₂S₃ .

- Solubility: More hydrophilic than 2-cyanopropan-2-yl dodecyl carbonotrithioate due to the –COOH group, favoring use in polar solvents or aqueous emulsion systems.

- Applications : Widely used in synthesizing water-soluble polymers or block copolymers requiring pH-responsive behavior .

4-Cyano-4-(((dodecylthio)carbonothioyl)thio)pentanoic Acid

- Structure: Combines a cyano group and a carboxylic acid on a pentanoic acid backbone. Molecular formula: C₁₈H₃₁NO₂S₃ .

- Dual Functionality: The cyano group enhances solubility in organic solvents, while the carboxylic acid enables post-polymerization modifications (e.g., conjugation with biomolecules).

- Advantages : Balances hydrophobic and hydrophilic properties, making it suitable for synthesizing amphiphilic polymers .

S,S-Dibenzyltrithiocarbonate

- Structure: Substitutes dodecyl and cyanopropyl groups with benzyl (C₆H₅CH₂) groups. Molecular formula: C₁₅H₁₄S₃ .

- Steric Effects: The bulky aromatic substituents reduce chain-transfer efficiency compared to aliphatic trithiocarbonates like this compound.

- Applications : Primarily used in styrene or acrylate polymerizations where aromatic interactions stabilize propagating radicals .

Data Tables

Table 1: Structural and Functional Comparison

*Derived from IUPAC name and related CAS data .

Table 2: Performance in RAFT Polymerization

Research Findings

- Purity and Characterization: this compound and DDMAT are typically ≥97% pure, as confirmed by HPLC and mass spectrometry .

- Mass Spectrometry : DDMAT exhibits high-quality MS/MS spectra (Q Exactive Orbitrap, ESI/ACPI ionization), enabling precise structural validation .

- Industrial Relevance: The dodecyl chain in this compound supports large-scale polymer production due to its compatibility with industrial-grade monomers .

生物活性

2-Cyanopropan-2-yl dodecyl carbonotrithioate, commonly referred to as CPDT, is a compound utilized primarily as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry. Its biological activity has garnered attention due to its potential applications in antimicrobial formulations and its interactions with various biological systems. This article reviews the biological activity of CPDT, highlighting its mechanisms, effects on microbial pathogens, and relevant case studies.

Chemical Structure and Properties

CPDT is a thioester compound characterized by the following structure:

This compound exhibits unique properties due to the presence of a dodecyl group, which enhances its lipophilicity and potential interactions with biological membranes.

1. Antimicrobial Activity

Research indicates that CPDT and related RAFT agents exhibit significant antimicrobial properties against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell death.

- Case Study : A study assessed the antimicrobial efficacy of polymers derived from CPDT against clinically relevant strains such as Staphylococcus aureus (VISA) and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations ranging from 16 µg/mL to 32 µg/mL for these pathogens .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (VISA) | 16 |

| Staphylococcus epidermidis | 16 |

| Candida albicans | 32 |

2. Hemolytic Activity

The hemolytic potential of CPDT-derived polymers was evaluated using human red blood cells. Results indicated a relatively low hemolytic activity, with values around 13% at effective antimicrobial concentrations, suggesting a favorable selectivity for microbial targets over human cells .

Photolytic Stability

Studies have demonstrated that CPDT undergoes direct photolysis under visible light, generating reactive radicals that can participate in further polymerization processes. This photochemical behavior is crucial for its application in light-responsive materials .

常见问题

Q. What are the critical steps for synthesizing 2-cyanopropan-2-yl dodecyl carbonotrithioate with ≥97% purity?

To achieve high purity, focus on:

- Reagent stoichiometry : Ensure precise molar ratios of dodecyl mercaptan, carbon disulfide, and 2-cyanopropan-2-yl bromide to minimize side reactions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold ethanol.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to detect residual solvents or unreacted intermediates .

Q. How should researchers characterize the structural integrity of this compound under varying storage conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) at 5°C/min to determine decomposition thresholds.

- Light sensitivity : Use UV-Vis spectroscopy (200–400 nm) to monitor photolytic degradation in quartz cuvettes under controlled irradiance.

- Storage recommendations : Store at 0–4°C in amber vials under argon to prevent hydrolysis or radical-mediated degradation .

Q. Which spectroscopic techniques are most effective for verifying the trithiocarbonate functional group?

- Raman spectroscopy : Identify the C=S stretching vibration at ~1050–1100 cm.

- Mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]) at m/z 356.2 (calculated for CHNS).

- C NMR : Look for the thiocarbonyl carbon signal at δ 215–220 ppm .

Q. What solvent systems are optimal for its use in RAFT polymerization studies?

- Polar aprotic solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility (>50 mg/mL at 25°C).

- Avoid protic solvents : Methanol or water may induce premature chain transfer. Pre-degas solvents with N to eliminate oxygen .

Q. How can researchers assess batch-to-batch consistency in synthesis?

- Quality control metrics : Compare melting points (literature range: 68–70°C), TLC R values, and FT-IR spectra (S–C=S stretch at 1250 cm).

- Statistical analysis : Use ANOVA to evaluate variability in yield and purity across ≥3 independent batches .

Advanced Research Questions

Q. How do steric and electronic effects of the dodecyl chain influence its reactivity in RAFT polymerization?

- Experimental design : Synthesize analogs with varying alkyl chain lengths (C8–C18) and compare chain-transfer constants (C) via H NMR kinetic studies.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate chain length with transition-state energy barriers in radical addition steps .

Q. What methodological approaches resolve contradictions in reported chain-transfer efficiency across polymer systems?

Q. Can this compound act as a dual functional agent in hybrid organic-inorganic nanocomposites?

- Hypothesis testing : Incorporate it into silica nanoparticle syntheses via sol-gel methods. Use TEM and XPS to confirm trithiocarbonate integration into the silica matrix.

- Mechanistic analysis : Monitor hydrolysis kinetics (pH 7–10) to assess stability in aqueous nanocomposite environments .

Q. How do competing degradation pathways (thermal vs. oxidative) impact its shelf life in long-term storage?

- Accelerated aging studies : Expose samples to 40°C/75% RH for 6 weeks. Quantify degradation products via GC-MS (e.g., CS, dodecanethiol).

- Kinetic modeling : Apply Arrhenius equations to predict activation energies for thermal decomposition .

Q. What advanced statistical methods optimize reaction conditions for scalable academic synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。